1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone
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Overview
Description
1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone is a chemical compound with the molecular formula C18H18N2O3 and a molecular weight of 310.35 g/mol . It is an anthraquinone derivative, characterized by the presence of hydroxypropyl and methylamino groups attached to the anthraquinone core. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone typically involves the reaction of 1-aminoanthraquinone with 3-chloropropanol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxypropyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives .
Scientific Research Applications
1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone involves its interaction with specific molecular targets and pathways. The hydroxypropyl and methylamino groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Aminoanthraquinone: Lacks the hydroxypropyl and methylamino groups, resulting in different chemical and biological properties.
1-Hydroxyanthraquinone: Contains a hydroxy group instead of the hydroxypropyl and methylamino groups, leading to variations in reactivity and applications.
Uniqueness: 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone is unique due to the presence of both hydroxypropyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
56504-94-0 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-(3-hydroxypropylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-19-13-7-8-14(20-9-4-10-21)16-15(13)17(22)11-5-2-3-6-12(11)18(16)23/h2-3,5-8,19-21H,4,9-10H2,1H3 |
InChI Key |
AWFZMEBVAIDNSS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCCO)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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